K-7174

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCDAKRSXICGM-AOEKMSOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191089-59-5 |

Source

|

| Record name | K-7174 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-7174 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

K-7174 and the Ubiquitin-Proteasome System in Multiple Myeloma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of action for therapeutic agents targeting protein degradation pathways in multiple myeloma, with a specific focus on the orally active proteasome inhibitor, K-7174. While initial interest may lie in its potential interaction with the DDB1-CRL4 E3 ubiquitin ligase complex, current scientific literature delineates a distinct primary mechanism for this compound. This document will elucidate the established mechanism of this compound and, for comprehensive understanding, will also detail the well-characterized DDB1-CRL4-mediated degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3) induced by immunomodulatory drugs (IMiDs).

This compound: A Novel, Orally Active Proteasome Inhibitor

This compound is a homopiperazine derivative that demonstrates potent anti-myeloma activity both in vitro and in vivo.[1][2][3] Unlike immunomodulatory drugs, the primary mechanism of this compound is the inhibition of the proteasome, a critical cellular machinery for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins, ultimately inducing apoptosis in cancer cells.[1][2][3]

Core Mechanism of Action

The cytotoxic effects of this compound in multiple myeloma cells are primarily attributed to its ability to down-regulate the expression of class I histone deacetylases (HDACs).[1][2][3] This is achieved through a unique signaling cascade:

-

Proteasome Inhibition: this compound binds to and inhibits the proteasome, leading to an accumulation of intracellular proteins.[1][2][3]

-

Caspase-8 Activation: The cellular stress induced by proteasome inhibition leads to the activation of caspase-8.[1][2]

-

Sp1 Degradation: Activated caspase-8 mediates the degradation of Sp1, a key transcription factor for class I HDAC genes.[1][2]

-

HDAC Repression: The degradation of Sp1 results in the transcriptional repression of HDAC1, HDAC2, and HDAC3.[1][2]

-

Histone Hyperacetylation and Apoptosis: The reduction in class I HDACs leads to histone hyperacetylation and the induction of apoptosis in multiple myeloma cells.[1][2]

This mechanism is distinct from that of bortezomib, another proteasome inhibitor, and may be effective in bortezomib-resistant myeloma cells.[1][2][3]

Quantitative Data on this compound Activity

| Parameter | Cell Line(s) | Value | Reference |

| IC50 for VCAM-1 expression | HUVECs | 14 µM | [4] |

| IC50 for VCAM-1 mRNA induction | HUVECs | 9 µM | [4] |

The DDB1-CRL4 E3 Ligase Complex and IKZF1/3 Degradation: The Mechanism of Immunomodulatory Drugs (IMiDs)

A distinct and highly significant mechanism of action in multiple myeloma treatment involves the targeted degradation of the lymphoid transcription factors IKZF1 and IKZF3. This pathway is the hallmark of immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, not this compound.[5][6][7][8]

Core Mechanism of Action

IMiDs function as "molecular glues" that co-opt the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific protein targets.[9][10][11]

-

IMiD Binding: The IMiD molecule binds to the Cereblon (CRBN) protein, which is the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[9][10][11]

-

Neosubstrate Recruitment: This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to neosubstrates, primarily the transcription factors IKZF1 and IKZF3.[5][6][7]

-

Ubiquitination: The CRL4CRBN complex then polyubiquitinates IKZF1 and IKZF3.[5]

-

Proteasomal Degradation: The polyubiquitinated IKZF1 and IKZF3 are recognized and degraded by the proteasome.[5][6][7][8]

-

Downstream Effects: The degradation of IKZF1 and IKZF3 leads to the downregulation of key myeloma survival factors, including IRF4 and c-MYC, resulting in anti-myeloma effects.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 1-5 x 104 cells/well.

-

Drug Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat multiple myeloma cells with the test compound for the indicated time.

-

Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Immunoprecipitation and Western Blotting for Protein Interactions

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate cell lysates with an antibody against the protein of interest (e.g., CRBN) and protein A/G-agarose beads overnight at 4°C.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the interacting proteins (e.g., IKZF1, IKZF3).

Summary and Future Directions

This compound represents a promising orally active therapeutic agent for multiple myeloma with a distinct mechanism of action centered on proteasome inhibition and subsequent down-regulation of class I HDACs. While the targeted degradation of IKZF1 and IKZF3 via the DDB1-CRL4CRBN E3 ligase complex is a clinically validated and powerful therapeutic strategy in multiple myeloma, this mechanism is characteristic of IMiDs and not this compound based on current evidence.

Future research could explore potential secondary mechanisms of this compound and the possibility of synergistic effects when combined with IMiDs, given their distinct but complementary roles in disrupting protein homeostasis in multiple myeloma cells. A deeper understanding of these pathways will continue to drive the development of more effective and personalized therapies for this malignancy.

References

- 1. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies [frontiersin.org]

- 11. researchgate.net [researchgate.net]

K-7174: A Technical Guide to its Dual GAT and Proteasome Inhibitor Activities

Executive Summary: K-7174, a homopiperazine derivative, is a multifaceted small molecule inhibitor with significant therapeutic potential.[1] Initially characterized as a specific inhibitor of the GATA family of transcription factors, subsequent research has revealed its potent activity as a novel, orally active proteasome inhibitor.[1][2] This dual mechanism of action confers on this compound a unique pharmacological profile, with demonstrated efficacy in preclinical models of multiple myeloma (including bortezomib-resistant lines), prostate cancer, and anemia of chronic disease.[1][3][4] This document provides an in-depth technical overview of this compound's inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action.

Core Inhibitory Mechanisms

This compound (N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine) operates through at least two distinct, yet potentially interconnected, signaling pathways.[1] While its initial discovery centered on the modulation of GATA transcription factors, its profound anti-cancer effects, particularly in hematological malignancies, are largely attributed to its function as a proteasome inhibitor.[1][5][6]

GATA Transcription Factor Inhibition

This compound was first identified as an inhibitor of the GATA family of zinc-finger transcription factors, which are crucial regulators of hematopoietic and other cellular differentiation processes.[1][7] The compound directly interferes with the DNA-binding activity of GATA proteins.[2][4] This is particularly relevant in conditions where GATA activity is pathologically upregulated. For instance, in anemia of chronic disease, inflammatory cytokines like TNF-α and IL-1β can increase GATA binding activity, which in turn suppresses the promoter activity for erythropoietin (Epo).[4] this compound has been shown to decrease this cytokine-induced GATA binding, thereby rescuing Epo production and ameliorating anemia in animal models.[2][4]

References

- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. A GATA-specific inhibitor (this compound) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of GATA2 in adult hematopoiesis and cell fate determination [frontiersin.org]

K-7174: An In-Depth Technical Guide to its Proteasome Subunit Specificity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 is an orally active, small molecule proteasome inhibitor that has demonstrated significant anti-myeloma activity, notably in bortezomib-resistant models. Unlike first-generation proteasome inhibitors that primarily target the β5 subunit of the constitutive proteasome, this compound exhibits a broader inhibitory profile, targeting all three catalytic subunits (β1, β2, and β5) of the 20S proteasome. This unique mechanism of action contributes to its efficacy in overcoming drug resistance. Furthermore, the downstream effects of this compound are mediated through a distinct signaling pathway involving the caspase-8-dependent degradation of the transcription factor Sp1, leading to the transcriptional repression of class I histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the proteasome subunit specificity of this compound, details the experimental protocols used to characterize its activity, and elucidates its molecular mechanism of action through signaling pathway diagrams.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a plethora of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is composed of a 20S core particle and one or two 19S regulatory particles. The 20S core particle is a barrel-shaped structure containing the proteolytic active sites within its β-subunits. In mammals, there are two main types of 20S proteasomes: the constitutive proteasome, present in all cells, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin. The catalytic activities of the constitutive proteasome are mediated by the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. In the immunoproteasome, these are replaced by the β1i, β2i, and β5i subunits, respectively.

Proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma. However, the development of resistance to first-generation inhibitors like bortezomib, which primarily targets the β5 subunit, has necessitated the development of novel agents with distinct mechanisms of action. This compound, a homopiperazine derivative, is one such promising agent that has demonstrated a unique profile of proteasome inhibition and downstream signaling.

Proteasome Subunit Specificity of this compound

This compound distinguishes itself from bortezomib by its ability to inhibit all three catalytic subunits of the 20S proteasome through direct binding.[1][2] This broad specificity is crucial for its activity against cancer cells that have developed resistance to β5-selective inhibitors.

Quantitative Inhibition Data

While specific IC50 or Ki values for this compound against each of the individual constitutive (β1c, β2c, β5c) and immunoproteasome (β1i, β2i, β5i) subunits are not extensively available in the public domain, studies have consistently shown its inhibitory effect across all three catalytic activities. The following table summarizes the known inhibitory activities of this compound. Further research is required to fully quantify its potency against each specific subunit.

| Target Subunit Activity | This compound Inhibition | Bortezomib Inhibition (for comparison) |

| Constitutive Proteasome | ||

| β1c (Caspase-like) | Inhibited | Mainly acts on β5 |

| β2c (Trypsin-like) | Inhibited | Mainly acts on β5 |

| β5c (Chymotrypsin-like) | Inhibited | Primarily targets this subunit |

| Immunoproteasome | ||

| β1i | Inhibited | Primarily targets β5i |

| β2i | Inhibited | Primarily targets β5i |

| β5i | Inhibited | Primarily targets this subunit |

Data compiled from qualitative descriptions in cited literature.[1][2]

Molecular Mechanism of Action and Signaling Pathway

The anti-myeloma effects of this compound extend beyond direct proteasome inhibition and involve a unique downstream signaling cascade that ultimately leads to apoptosis. A key feature of this pathway is the transcriptional repression of class I histone deacetylases (HDACs).[1]

This compound-Induced Signaling Pathway

The inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which induces cellular stress. This stress, in turn, triggers the activation of caspase-8. The precise mechanism of how proteasome inhibition leads to caspase-8 activation is an area of active research, but evidence suggests the formation of cytosolic, ligand-independent activation platforms containing the adaptor protein FADD and the death receptor TRAIL-R2.[3]

Activated caspase-8 then mediates the cleavage of the transcription factor Sp1 at aspartic acid 183.[1] This cleavage generates a truncated Sp1 fragment that is subsequently degraded. The loss of functional Sp1 leads to the transcriptional repression of its target genes, which include class I HDACs (HDAC1, HDAC2, and HDAC3).[1] The downregulation of these HDACs results in the accumulation of acetylated histones and other proteins, leading to changes in chromatin structure, gene expression, and ultimately, the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's activity.

Proteasome Activity Assay

This protocol is used to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in the presence of inhibitors.

Materials:

-

Purified 20S proteasome or cell lysates

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

-

Fluorogenic Substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)

-

Trypsin-like: Boc-LSTR-AMC (N-tert-Butoxycarbonyl-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin)

-

Caspase-like: Z-LLE-AMC (N-Benzyloxycarbonyl-Leu-Leu-Glu-7-amido-4-methylcoumarin)

-

-

This compound (or other inhibitors) at various concentrations

-

96-well black microplate

-

Fluorometer (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well black microplate, add 10 µL of purified 20S proteasome (e.g., 0.5 µg/mL) or cell lysate to each well.

-

Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 80 µL of the respective fluorogenic substrate (final concentration, e.g., 20 µM) to each well.

-

Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Multiple myeloma (or other cancer) cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 2 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration.

Conclusion

This compound represents a promising next-generation proteasome inhibitor with a distinct mechanism of action that circumvents resistance to earlier drugs. Its broad-spectrum inhibition of all three catalytic subunits of the 20S proteasome, coupled with its unique downstream signaling pathway involving caspase-8-mediated Sp1 degradation and subsequent HDAC repression, provides a multi-faceted attack on cancer cell survival. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel proteasome inhibitors. Further quantitative analysis of its inhibitory potency against individual proteasome and immunoproteasome subunits will be crucial for a more complete understanding of its therapeutic potential and for the rational design of future anti-cancer therapies.

References

- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteasome inhibition triggers the formation of TRAIL receptor 2 platforms for caspase-8 activation that accumulate in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]

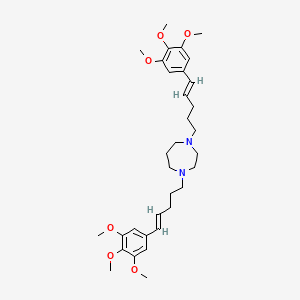

Chemical structure of K-7174 (N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homoperazine)

K-7174, with the chemical name N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, is an orally active, small molecule compound with significant potential in cancer therapy, particularly for multiple myeloma.[1] This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a homopiperazine derivative.[1][2][3] Its structure features a central homopiperazine ring symmetrically substituted with two (E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl] chains.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | [4][5] |

| Molecular Formula | C33H48N2O6 | [4] |

| Molecular Weight | 568.7 g/mol | [4] |

| CAS Number | 191089-59-5 | [4][6] |

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily functioning as an inhibitor of the proteasome and GATA transcription factors.[6][7][8] Its activity is distinct from other proteasome inhibitors like bortezomib, as it binds to all three catalytic subunits of the 20S proteasome.[1] This inhibition leads to a cascade of downstream effects culminating in apoptosis of cancer cells.

A key mechanism is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[1][2][3] This is achieved through the caspase-8-dependent degradation of Sp1, a primary transactivator of class I HDAC genes.[1][2][3] The downregulation of HDACs leads to histone hyperacetylation and subsequent cytotoxicity in myeloma cells.[1][2]

This compound was also initially identified as a specific inhibitor of the GATA family of transcription factors.[1] This inhibition can suppress the expression of molecules like vascular cell adhesion molecule-1 (VCAM-1), which plays a role in cell adhesion-mediated drug resistance in multiple myeloma.[1][7]

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various in vitro and in vivo studies.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line(s) | Concentration/IC50 | Duration | Effect | Reference |

| VCAM-1 Expression Inhibition | - | IC50: 14 µM | 1 hour | Dose-dependent suppression | [6][7] |

| TNFα-induced VCAM-1 mRNA Inhibition | - | IC50: 9 µM | 1 hour | Dose-dependent suppression | [6][7] |

| GATA Binding Activity Inhibition | - | 2.5-30 µM | 24 hours | Inhibition of binding | [6][7] |

| Multiple Myeloma (MM) Cell Growth Inhibition | KMS12-BM, U266, RPMI8226 | 0-25 µM | 72 hours | Dose-dependent growth inhibition | [1][6][7] |

| Apoptosis Induction in Primary MM Cells | Primary patient MM cells | 10 µM | 48 hours | Significant increase in annexin-V-positive cells | [1] |

| Epo Production Rescue | Hep3B cells | 10-20 µM | 24 hours | Dose-dependent rescue | [6][7] |

Table 3: In Vivo Activity of this compound

| Animal Model | Dosage and Administration | Duration | Effect | Reference |

| Murine Myeloma Model | 50 mg/kg; p.o. once daily | 14 days | Inhibition of tumor growth (more effective than i.p.) | [6][7] |

| Murine Myeloma Model | 75 mg/kg; i.p. once daily | 14 days | Inhibition of tumor growth | [6][7] |

| IL-1β or TNF-α treated mice | 30 mg/kg; i.p. once daily | 9 days | Reverses decrease in hemoglobin and reticulocytes | [7] |

Experimental Protocols

Several key experimental methodologies have been employed to elucidate the mechanism and efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

To assess the cytotoxic effects of this compound on multiple myeloma cell lines, MTT assays are performed.[1] Cells are cultured with varying concentrations of this compound for 72 hours. The absorbance at 450 nm is then measured using a microplate reader to determine cell viability, which is expressed as a percentage of untreated control cells.[1]

Apoptosis Assay (Annexin-V Staining)

Induction of apoptosis in primary multiple myeloma cells is evaluated using annexin-V staining.[1] CD138-positive cells isolated from patient bone marrow samples are cultured with or without this compound. After 48 hours, the cells are stained with annexin-V and analyzed to quantify the percentage of apoptotic cells.[1]

Immunoblot Analysis

Immunoblotting is used to investigate the activation of caspases and the levels of various proteins.[1] For instance, to determine the caspase activation pathway, cells treated with this compound are lysed, and the lysates are subjected to SDS-PAGE and transferred to membranes. These membranes are then probed with antibodies specific for activated caspase-8, -9, and -12.[1] Similarly, the levels of Sp1 and class I HDACs are analyzed.[1]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine the binding of transcription factors, such as Sp1, to the promoter regions of target genes, like HDAC1.[1] This technique helps to understand the transcriptional regulation mechanisms affected by this compound.

References

- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C33H48N2O6 | CID 9874191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. universalbiologicals.com [universalbiologicals.com]

K-7174: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 is a novel, orally bioavailable, small molecule inhibitor with a distinct dual mechanism of action, functioning as both a proteasome inhibitor and a GATA transcription factor inhibitor. Its unique mode of proteasome binding, different from that of bortezomib, allows it to be effective even in bortezomib-resistant contexts. In multiple myeloma, this compound initiates a unique signaling cascade involving caspase-8-mediated degradation of the transcription factor Sp1, leading to the transcriptional repression of class I histone deacetylases (HDACs). Concurrently, its activity as a GATA inhibitor leads to the downregulation of cell adhesion molecules. This guide provides an in-depth exploration of the core downstream signaling pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development efforts.

Core Pathway: Proteasome Inhibition and HDAC Repression in Multiple Myeloma

The primary and most well-characterized downstream pathway of this compound is its anti-myeloma activity, which stems from its function as a proteasome inhibitor. Unlike bortezomib, which primarily targets the β5 subunit, this compound inhibits all three catalytic subunits of the 20S proteasome. This inhibition triggers a unique cascade culminating in apoptosis.

Signaling Cascade

The key steps are as follows:

-

Proteasome Inhibition: this compound directly binds to and inhibits the 20S proteasome.

-

Caspase-8 Activation: This leads to the activation of pro-caspase-8 into its active form. The precise mechanism linking proteasome inhibition to caspase-8 activation is an area of ongoing investigation, but it occurs independently of caspase-9 and -12.[1]

-

Sp1 Degradation: Activated caspase-8 mediates the proteolytic degradation of Specificity Protein 1 (Sp1), a critical transcription factor.[1][2][3]

-

HDAC Repression: Sp1 is the most potent transactivator for class I HDAC genes. Its degradation leads to the transcriptional repression of HDAC1, HDAC2, and HDAC3.[1][2][3]

-

Histone Hyperacetylation & Apoptosis: The resulting decrease in HDAC protein levels leads to the hyperacetylation of histones and other proteins, ultimately inducing apoptosis in multiple myeloma cells. Overexpression of HDAC1 has been shown to ameliorate the cytotoxic effects of this compound.[1][2]

Quantitative Data: In Vitro Activity in Myeloma Cells

The following table summarizes the concentrations of this compound used to elicit key effects in multiple myeloma (MM) cell lines.

| Parameter | Cell Line(s) | This compound Concentration | Duration | Outcome | Reference |

| Inhibition of Cell Growth | MM Cell Lines | 0-25 µM | 72 h | Dose-dependent growth inhibition and apoptosis | [3] |

| Sp1 Degradation | MM Cell Lines | Not Specified | 48 h | Reduced Sp1 protein levels | [1] |

| HDAC1/2/3 Downregulation | RPMI8226 | Not Specified | 48 h | Reduced HDAC1, 2, and 3 protein levels | [1] |

Key Experimental Protocols

This protocol is used to determine the levels of Sp1, HDAC1/2/3, and activated (cleaved) caspase-8 in myeloma cells following treatment with this compound.

-

Cell Culture and Lysis: Culture RPMI8226 myeloma cells to a density of 1x10⁶ cells/mL. Treat cells with this compound or vehicle control (DMSO) for the desired time (e.g., 48 hours). Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 4-12% gradient SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in blocking buffer.

-

Anti-Sp1 (e.g., Santa Cruz Biotechnology)

-

Anti-HDAC1 (e.g., Sigma)

-

Anti-HDAC2

-

Anti-HDAC3 (e.g., BD Transduction Laboratories)

-

Anti-Caspase-8 (detects both pro- and cleaved forms)

-

Anti-GAPDH (as a loading control)

-

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

This protocol determines if this compound treatment reduces the binding of Sp1 to the promoter region of the HDAC1 gene.

-

Cell Treatment and Cross-linking: Treat MM cells with this compound or vehicle for 48 hours. Cross-link protein to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and lyse the cells. Shear chromatin to an average size of 200-1000 bp using sonication. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Save a portion of the lysate as "input" control. Incubate the remaining chromatin overnight at 4°C with an anti-Sp1 antibody or an isotype-matched IgG control antibody.

-

Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt and RNase A. Follow with proteinase K digestion.

-

DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.

-

Analysis: Use semi-quantitative PCR or quantitative PCR (qPCR) with primers specifically designed to amplify the promoter region of the HDAC1 gene. Compare the amount of amplified product from the this compound-treated sample to the vehicle control, normalized to the input. A significant reduction indicates decreased Sp1 binding.[1]

Core Pathway: GATA Inhibition and Cell Adhesion

In addition to its effects on the proteasome, this compound is also characterized as an inhibitor of the GATA family of transcription factors.[3][4][5] This activity contributes to its anti-cancer and anti-inflammatory properties through distinct downstream effects.

Signaling Cascade

-

GATA Inhibition: this compound inhibits the DNA-binding activity of GATA transcription factors.[3]

-

VCAM-1 Repression: This leads to the transcriptional downregulation of vascular cell adhesion molecule-1 (VCAM-1), a gene whose expression can be regulated by GATA factors in endothelial cells.[1]

-

Inhibition of Cell Adhesion: Reduced VCAM-1 on the cell surface impairs the adhesion of cells that express its ligand, very late antigen-4 (VLA-4). This is particularly relevant in the bone marrow microenvironment, where cell adhesion contributes to drug resistance in multiple myeloma.[1]

Quantitative Data: Inhibition of VCAM-1

The following table summarizes the inhibitory concentrations of this compound against TNFα-induced VCAM-1 expression.

| Parameter | System | This compound Concentration | Duration | IC₅₀ Value | Reference |

| VCAM-1 Protein Expression | TNFα-stimulated cells | 1-30 µM | 1 h | 14 µM | [3] |

| VCAM-1 mRNA Induction | TNFα-stimulated cells | 1-30 µM | 1 h | 9 µM | [3] |

Key Experimental Protocol

This protocol measures the ability of this compound to inhibit the adhesion of myeloma cells to a VCAM-1 substrate.

-

Substrate Coating: Coat wells of a 96-well plate with recombinant VCAM-1 or with a monolayer of bone marrow stromal cells (which express VCAM-1) overnight at 4°C. Wash unbound substrate and block non-specific binding sites with 1% BSA in PBS.

-

Cell Labeling and Treatment: Label myeloma cells (e.g., RPMI8226) with a fluorescent dye such as Calcein-AM. Resuspend the labeled cells in culture medium and pre-treat with various concentrations of this compound or vehicle control for 1-2 hours.

-

Adhesion Incubation: Add the treated myeloma cells to the coated wells and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader. Adhesion is proportional to the fluorescence intensity. Calculate the percentage of inhibition relative to the vehicle-treated control.

Other Downstream Effects: Induction of Unfolded Protein Response (UPR)

In specific cellular contexts, such as glomerular podocytes, this compound has been shown to induce an anti-inflammatory effect by triggering the Unfolded Protein Response (UPR).[4]

-

UPR Induction: Treatment with this compound induces ER stress, evidenced by the upregulation of UPR markers like 78 kDa glucose-regulated protein (GRP78).

-

Cytokine Response Suppression: The this compound-elicited UPR abrogates the induction of pro-inflammatory molecules like monocyte chemoattractant protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS) that are normally produced in response to TNF-alpha.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of K-7174 on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro effects of K-7174, a novel small molecule inhibitor, on various cancer cell lines. This compound has demonstrated significant anti-cancer properties primarily through dual mechanisms of action: proteasome inhibition and GATA2 transcription factor inhibition. This guide synthesizes available data on its cytotoxicity, effects on cellular signaling, and detailed protocols for key experimental assays.

Core Mechanisms of Action

This compound is a homopiperazine derivative that functions as a potent, orally active anti-cancer agent.[1] Its efficacy stems from two primary, well-documented mechanisms:

-

Proteasome Inhibition: In hematological malignancies such as multiple myeloma (MM), this compound acts as a proteasome inhibitor. It binds to the proteasome in a distinct manner from bortezomib, allowing it to overcome bortezomib resistance.[1][2] This inhibition leads to an accumulation of ubiquitinated proteins, inducing proteotoxic stress and subsequent apoptosis.[3]

-

GATA2 Inhibition: In prostate cancer, this compound functions as a potent inhibitor of the GATA2 transcriptional program.[4][5] GATA2 is a key pioneer factor for the androgen receptor (AR), and its inhibition by this compound leads to a post-transcriptional decrease in GATA2 protein levels, which in turn suppresses the expression of AR and its splice variants, disrupting the signaling axis that drives prostate cancer growth.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line(s) | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Citation(s) |

| Various Hematological Malignancies | Leukemia, Myeloma | MTT | ~10 µM | 72h | [3] |

| KMS12-BM, U266, RPMI8226 | Multiple Myeloma | MTT | Dose-dependent inhibition (0-25 µM) | 72h | [7][8] |

| GATA2+/AR+ PCa Cells (e.g., 22Rv1) | Prostate Cancer | Not Specified | Potent anticancer activity demonstrated | Not Specified | [6] |

Table 2: Apoptotic and Cell Cycle Effects of this compound

| Cell Line(s) | Cancer Type | Effect | Concentration | Duration | Citation(s) |

| Primary MM Cells | Multiple Myeloma | Significant increase in Annexin-V positive cells | 10 µM | 48h | [7] |

| T-cell Acute Lymphoblastic Leukemia | T-ALL | Growth inhibition primarily via apoptosis, not cell cycle arrest | Not Specified | Not Specified | [1][9] |

Signaling Pathways

This compound modulates distinct signaling pathways in different cancer contexts. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Proteasome Inhibition Pathway in Multiple Myeloma

This compound's primary mechanism in multiple myeloma involves the induction of apoptosis through the downstream repression of histone deacetylases (HDACs).

GATA2 Inhibition Pathway in Prostate Cancer

In prostate cancer, this compound disrupts the GATA2-Androgen Receptor axis, which is critical for tumor cell proliferation and survival.

Experimental Protocols & Workflows

Detailed methodologies for assessing the in vitro effects of this compound are provided below. These protocols are based on standard laboratory procedures.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[2]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.[9][11]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][13]

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well in a 6-well plate) and treat with the desired concentrations of this compound or vehicle control for the specified time (e.g., 48 hours).[7]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

-

Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[7]

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[7]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[7]

-

Healthy cells: Annexin V negative, PI negative.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding | PLOS One [journals.plos.org]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. erc.bioscientifica.com [erc.bioscientifica.com]

- 6. This compound| CAS 191089-59-5 [dcchemicals.com]

- 7. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetmol.com [targetmol.com]

- 9. Proteasome inhibitors exert cytotoxicity and increase chemosensitivity via transcriptional repression of Notch1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies | PLOS One [journals.plos.org]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Discovery and Synthesis of K-7174: A Novel Proteasome Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 is a novel, orally active homopiperazine derivative that has demonstrated significant potential as an anti-cancer agent, particularly in the context of multiple myeloma. Its discovery as a unique proteasome inhibitor that circumvents resistance to conventional therapies has opened new avenues for cancer treatment. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of drug development and cancer research.

Discovery of this compound

This compound was identified from a class of homopiperazine derivatives as a new type of proteasome inhibitor.[1] The discovery was driven by the clinical need for orally bioavailable proteasome inhibitors with novel mechanisms of action to address the challenges of intravenous administration and emerging resistance associated with existing drugs like bortezomib.[1][] Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, this compound was found to inhibit all three catalytic subunits (β1, β2, and β5), suggesting a different mode of binding and the potential to overcome bortezomib resistance.[1]

Chemical Synthesis of this compound

Mechanism of Action

This compound exerts its anti-myeloma effects through a distinct signaling pathway that leads to the transcriptional repression of class I histone deacetylases (HDACs).[1][][3] This mechanism is initiated by the inhibition of the proteasome, which subsequently activates caspase-8.[3] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[3] Since Sp1 is a key transactivator for class I HDAC genes (HDAC1, HDAC2, and HDAC3), its degradation leads to a significant reduction in their transcription.[3] The resulting decrease in class I HDAC levels causes hyperacetylation of histones, which is associated with cytotoxicity in multiple myeloma cells.[]

Below is a diagram illustrating the signaling pathway of this compound.

Caption: Signaling pathway of this compound in multiple myeloma cells.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent cytotoxic effects against various multiple myeloma (MM) cell lines, including those resistant to bortezomib.[3] Furthermore, it has shown efficacy in primary MM cells isolated from patients.[3] In vivo studies using murine xenograft models of human multiple myeloma have confirmed the anti-tumor activity of this compound.[4] Notably, oral administration of this compound was found to be more effective than intraperitoneal injection in these models.[4]

Quantitative Data Summary

| Parameter | Cell Line/Model | Value | Reference |

| In Vitro Cytotoxicity | |||

| IC50 (VCAM-1 expression) | - | 14 µM | [4] |

| IC50 (VCAM-1 mRNA induction) | - | 9 µM | [4] |

| Apoptosis Induction | Primary MM cells | Significant increase in Annexin-V positive cells | [3] |

| In Vivo Efficacy | |||

| Intraperitoneal Dosing | NOD/SCID mice with RPMI8226 or U266 xenografts | 75 mg/kg daily for 14 days | [4] |

| Oral Dosing | NOD/SCID mice with RPMI8226 or U266 xenografts | 50 mg/kg daily for 14 days | [4] |

Key Experimental Protocols

Cell Lines and Culture

Human multiple myeloma cell lines such as KMS12-BM, RPMI8226, and U266 are commonly used for in vitro studies of this compound.[3] These cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2. Primary CD138-positive MM cells from patient bone marrow can be isolated using MACS system for ex vivo analysis.[3]

Cytotoxicity Assays

The cytotoxic effect of this compound on MM cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of this compound for a specified period (e.g., 48-72 hours), and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells compared to untreated controls.

Apoptosis Assays

Apoptosis induction by this compound is commonly evaluated by Annexin-V and propidium iodide (PI) staining followed by flow cytometry.[3] Annexin-V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This allows for the quantification of early apoptotic, late apoptotic, and viable cells.

Immunoblotting

Immunoblotting (Western blotting) is used to detect changes in the protein levels of key components of the this compound signaling pathway.[3] Whole-cell lysates are prepared from MM cells treated with this compound or a vehicle control. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins such as Sp1, HDAC1, HDAC2, HDAC3, caspase-8, and GAPDH (as a loading control).[3] Subsequent incubation with secondary antibodies conjugated to an enzyme allows for visualization of the protein bands.

Chromatin Immunoprecipitation (ChIP) Assays

ChIP assays are performed to determine the binding of the transcription factor Sp1 to the promoter regions of HDAC genes.[3] MM cells are treated with this compound, and the chromatin is cross-linked. The cells are then lysed, and the chromatin is sheared. An antibody specific to Sp1 is used to immunoprecipitate the Sp1-DNA complexes. After reversing the cross-links, the purified DNA is analyzed by PCR using primers specific for the promoter regions of HDAC1, HDAC2, and HDAC3 to assess the amount of Sp1 binding.[3]

In Vivo Xenograft Studies

The in vivo anti-myeloma activity of this compound is evaluated using immunodeficient mouse models, such as NOD/SCID mice.[3] Human MM cells (e.g., RPMI8226 or U266) are subcutaneously inoculated into the mice.[3] Once tumors become measurable, the mice are treated with this compound (administered orally or intraperitoneally) or a vehicle control.[3] Tumor volume is measured regularly to assess the effect of the treatment.

Below is a diagram illustrating a typical experimental workflow for evaluating this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising new class of orally active proteasome inhibitors with a unique mechanism of action that differentiates it from existing therapies. Its ability to down-regulate class I HDACs via the caspase-8/Sp1 pathway and its efficacy in bortezomib-resistant models highlight its potential to become a valuable therapeutic option for multiple myeloma and possibly other malignancies. The detailed methodologies provided in this guide offer a framework for researchers to further investigate and build upon the current understanding of this novel anti-cancer agent.

References

In-Depth Technical Guide: K-7174 and its Core Targets in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

K-7174, a small molecule inhibitor, has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. Its primary mechanism of action revolves around the inhibition of the transcription factor GATA2. This inhibition sets off a cascade of events that ultimately suppresses the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer proliferation and survival. This technical guide provides a comprehensive overview of the molecular targets of this compound in prostate cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Molecular Target: GATA2

The cornerstone of this compound's activity in prostate cancer is its targeting of GATA-binding protein 2 (GATA2) . GATA2 is a pioneer transcription factor that plays a crucial role in regulating the expression and function of the androgen receptor (AR).[1][2] In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), GATA2 expression is often elevated and is associated with a poor prognosis.

This compound disrupts the GATA2 transcriptional program.[3] This interference is not at the mRNA level; instead, this compound is believed to decrease the protein stability of GATA2 through a post-transcriptional mechanism.[4] By inhibiting GATA2, this compound effectively shuts down a key regulator of the AR signaling axis.

Downstream Effects: Suppression of Androgen Receptor (AR) Signaling

The inhibition of GATA2 by this compound leads to a significant downstream effect on the androgen receptor, a central driver of prostate cancer.

Decreased AR Expression

This compound treatment results in the suppression of both full-length androgen receptor (AR-FL) and its constitutively active splice variants (AR-Vs), such as AR-V7.[1][2] This is a critical finding, as AR-Vs are a common mechanism of resistance to conventional anti-androgen therapies.

Inhibition of AR Transcriptional Activity

By reducing the levels of AR and its variants, this compound consequently inhibits the transcription of AR target genes that are essential for prostate cancer cell growth and survival.[1]

Quantitative Data

The following table summarizes the in vitro efficacy of this compound in prostate cancer cell lines.

| Cell Line | Description | This compound Treatment | Effect | Reference |

| LNCaP | Androgen-sensitive prostate cancer | 20 µM for 96h | Potent anticancer activity | [5] |

| 22Rv1 | Castration-resistant prostate cancer (expresses AR-FL and AR-Vs) | 20 µM for 96h | Potent anticancer activity | [5] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in prostate cancer.

Caption: this compound inhibits GATA2, leading to decreased AR expression and activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on prostate cancer cells.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on prostate cancer cell lines.

Workflow Diagram:

Caption: Workflow for determining cell viability after this compound treatment.

Detailed Steps:

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-50 µM) or vehicle control (DMSO).

-

Incubation: The plates are incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Assay: After the incubation period, a solution containing a tetrazolium compound (MTS) is added to each well.

-

Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.

Western Blot Analysis

This protocol is used to assess the protein levels of GATA2 and AR in response to this compound treatment.

Workflow Diagram:

Caption: Workflow for Western blot analysis of protein expression.

Detailed Steps:

-

Cell Treatment and Lysis: Prostate cancer cells are treated with this compound for a specified time (e.g., 72 hours). Cells are then washed with PBS and lysed using RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for GATA2 and AR. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the mRNA expression levels of AR and its target genes.

Workflow Diagram:

Caption: Workflow for RT-qPCR analysis of gene expression.

Detailed Steps:

-

Cell Treatment and RNA Extraction: Prostate cancer cells are treated with this compound. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., AR, KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the housekeeping gene.

Conclusion

This compound represents a promising therapeutic agent for prostate cancer by targeting the GATA2-AR axis. Its ability to suppress both full-length AR and its splice variants suggests it could be effective in castration-resistant prostate cancer, a major clinical challenge. The data and protocols presented in this guide provide a solid foundation for further research and development of GATA2 inhibitors as a novel therapeutic strategy for prostate cancer. Although the clinical development of this compound has been discontinued, the insights gained from its mechanism of action are invaluable for the ongoing search for more effective treatments for advanced prostate cancer.

References

- 1. pnas.org [pnas.org]

- 2. GATA2 facilitates steroid receptor coactivator recruitment to the androgen receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of GATA2 in lethal prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of K-7174

Introduction

K-7174, with the chemical name N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, is a synthetic homopiperazine derivative that has been identified as a multi-target small molecule with significant therapeutic potential.[1] Initially developed as an inhibitor of the GATA family of transcription factors, subsequent research has revealed its potent activity as a novel, orally bioavailable proteasome inhibitor.[1][2] This dual mechanism of action distinguishes it from conventional cancer therapies and positions it as a promising candidate for treating various malignancies, particularly multiple myeloma (MM), including cases resistant to standard treatments like bortezomib.[1][3] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, quantitative data from preclinical studies, and the experimental protocols used to elucidate its effects.

Mechanism of Action

This compound exerts its primary anti-cancer effects through a unique mechanism of proteasome inhibition that leads to the downstream repression of key survival proteins. Unlike bortezomib, which mainly targets the β5 subunit of the 20S proteasome, this compound inhibits all three catalytic subunits (β1, β2, and β5) through a different binding mode.[1] This broad proteasome inhibition triggers a signaling cascade that is critical to its cytotoxic effects in cancer cells.

The central pathway involves the activation of caspase-8, which subsequently leads to the degradation of the Sp1 transcription factor.[1][3] Sp1 is a potent transactivator for class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][4] By degrading Sp1, this compound causes the transcriptional repression of these HDACs.[1][3] The reduction in class I HDACs results in histone hyperacetylation and is a critical event in this compound-induced cytotoxicity.[1] This mechanism is distinct from that of many other proteasome inhibitors and contributes to its ability to overcome bortezomib resistance.[1][4]

Beyond its role as a proteasome inhibitor, this compound was originally reported as a specific inhibitor of GATA family transcription factors.[1][2] This inhibition is responsible for some of its other pharmacological effects, such as the suppression of vascular cell adhesion molecule-1 (VCAM-1) expression on endothelial cells and the modulation of erythropoietin (Epo) production.[1][5]

Pharmacological Effects

Anti-Multiple Myeloma (MM) Activity

This compound demonstrates significant dose-dependent cytotoxicity against various MM cell lines and primary MM cells from patients.[1] Its efficacy extends to in vivo settings, where it inhibits tumor growth in murine xenograft models.[1] Notably, oral administration of this compound was found to be more effective than intravenous or intraperitoneal injection, highlighting its excellent oral bioavailability.[1][3][4] A key advantage of this compound is its ability to kill bortezomib-resistant myeloma cells, including those with mutations in the proteasome β5 subunit, positioning it as a valuable agent for treating relapsed or refractory MM.[1][3]

Inhibition of Cell Adhesion

This compound functions as a cell adhesion inhibitor by down-regulating the expression of VCAM-1 on endothelial cells.[1][2] VCAM-1 is a ligand for the very late antigen-4 (VLA-4), a key molecule in cell adhesion-mediated drug resistance in MM.[1] By inhibiting this interaction, this compound may help overcome this form of drug resistance.[1]

Effects on Erythropoiesis

In the context of anemia associated with chronic disease, inflammatory cytokines like TNF-α and IL-1β can suppress the production of erythropoietin (Epo). This compound has been shown to rescue Epo production in the presence of these cytokines, suggesting a potential role in treating certain types of anemia.[2][5]

Anti-inflammatory Properties

In glomerular podocytes, this compound abrogates the induction of pro-inflammatory molecules such as monocyte chemoattractant protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS) by TNF-α.[6] This effect is linked to the induction of the unfolded protein response (UPR), revealing a novel anti-inflammatory mechanism.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System | Condition | Reference |

|---|---|---|---|---|

| IC₅₀ (VCAM-1 Expression) | 14 µM | Endothelial Cells | - | [2] |

| IC₅₀ (VCAM-1 mRNA) | 9 µM | Endothelial Cells | TNF-α induced | [2] |

| Concentration (GATA Binding) | 2.5 - 30 µM | - | Dose-dependent inhibition | [2] |

| Concentration (Apoptosis) | 0 - 25 µM | MM Cell Lines | 72-hour incubation | [2] |

| Concentration (Epo Rescue) | 10 - 20 µM | Hep3B Cells | 24-hour incubation |[2][5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose & Administration | Treatment Duration | Outcome | Reference |

|---|---|---|---|---|

| MM Xenograft (RPMI8226/U266) | 75 mg/kg, i.p., daily | 14 days | Significant inhibition of tumor growth | [1][2] |

| MM Xenograft | 50 mg/kg, p.o., daily | 14 days | Greater tumor inhibition than i.p. route | [2][4] |

| Anemia Model | 30 mg/kg, i.p., daily | 9 days | Reversed decrease in hemoglobin and reticulocytes | [2] |

| Lupus Model (MRL/lpr mice) | 30 mg/kg, i.p., 3x/week | 6 weeks | Improved lupus-like symptoms |[2] |

Key Experimental Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments used to characterize this compound.

Cell Viability and Apoptosis Assays

-

MTT Assay: To measure the cytotoxic effect of this compound, multiple myeloma cell lines (e.g., RPMI8226, U266) were cultured with varying concentrations of this compound for 72 hours.[1] Cell proliferation was quantified by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and measuring the absorbance at 450 nm with a microplate reader.[1][7]

-

Annexin-V Staining: To confirm the induction of apoptosis, primary MM cells (CD138-positive) were isolated from patient bone marrow samples.[1] The cells were cultured with or without this compound for 48 hours. Apoptosis was assessed by staining the cells with Annexin-V and analyzing the percentage of positive cells via flow cytometry.[1]

Murine Xenograft Model for In Vivo Efficacy

The workflow for assessing the in vivo anti-myeloma activity of this compound is a critical preclinical procedure.[1][8]

Chromatin Immunoprecipitation (ChIP) Assay

To determine if this compound affects the binding of the Sp1 transcription factor to the promoter regions of HDAC genes, ChIP assays were performed.[1]

-

Cross-linking: MM cells were treated with this compound or a vehicle control for 48 hours, followed by treatment with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Cells were lysed, and the chromatin was sheared into smaller fragments using sonication.

-

Immunoprecipitation: The sheared chromatin was incubated with an anti-Sp1 antibody (or an isotype-matched IgG control) to pull down Sp1-bound DNA fragments.

-

DNA Purification: The cross-links were reversed, and the DNA was purified from the immunoprecipitated complexes.

-

PCR Analysis: The purified DNA was subjected to PCR using primers specific for the promoter region of the HDAC1 gene. The resulting PCR products were visualized on an agarose gel to quantify the amount of Sp1 binding.[1]

Immunoblot Analysis

To investigate the proteins involved in the this compound signaling pathway, immunoblotting was used.[1]

-

Cell Lysis: MM cells treated with this compound were lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in the lysates was determined using a standard method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific to target proteins (e.g., caspase-8, Sp1, HDAC1, HDAC2, HDAC3).

-

Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

This compound is a novel, orally active small molecule with a unique pharmacological profile characterized by dual inhibition of the proteasome and GATA transcription factors. Its distinct mechanism of action, which involves the caspase-8/Sp1/HDAC axis, provides a strong rationale for its development as a therapeutic agent for multiple myeloma.[1] Crucially, its demonstrated efficacy against bortezomib-resistant models addresses a significant unmet need in cancer therapy.[1][4] Further research into its anti-inflammatory and erythropoiesis-stimulating properties may uncover additional therapeutic applications. The comprehensive preclinical data underscore the potential of this compound as a valuable addition to the armamentarium of targeted cancer therapies.

References

- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Efficacy of K-7174 in RPMI-8226 Multiple Myeloma Cells

Introduction

K-7174 is a novel, orally active homopiperazine derivative that functions as a proteasome inhibitor.[1][2] It demonstrates significant anti-myeloma activity both in vitro and in vivo.[3] Unlike conventional proteasome inhibitors like bortezomib, this compound exhibits a distinct mechanism of action, making it a promising candidate for overcoming drug resistance in multiple myeloma (MM).[2][4] Its primary mechanism involves the inhibition of proteasome activity, which leads to the caspase-8-dependent degradation of the transcription factor Sp1.[2][3] This event subsequently causes transcriptional repression of class I histone deacetylases (HDACs), resulting in histone hyperacetylation and the induction of apoptosis in cancer cells.[1][3] These application notes provide detailed protocols for evaluating the in vitro effects of this compound on the human multiple myeloma cell line RPMI-8226.

Data Presentation

The following tables summarize the quantitative effects of this compound on RPMI-8226 cells based on published research.

Table 1: Cytotoxicity of this compound on RPMI-8226 Cells

| Compound | Cell Line | Assay | Concentration Range (µM) | Incubation Time | Endpoint | Reference |

| This compound | RPMI-8226 | MTT | 0-25 | 72 hours | Growth Inhibition | [3][5] |

| This compound | RPMI-8226 | Not Specified | 10 | Up to 3 days | Growth Inhibition | [3] |